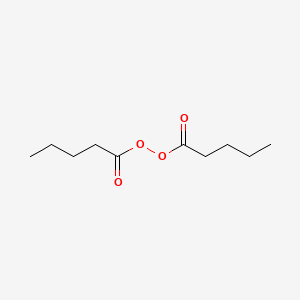![molecular formula C8H6S3 B14753049 [1,4]Dithiino[2,3-d]thiepine CAS No. 265-31-6](/img/structure/B14753049.png)
[1,4]Dithiino[2,3-d]thiepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,4]Dithiino[2,3-d]thiepine is a sulfur-containing heterocyclic compound Heterocyclic compounds are those that contain atoms of at least two different elements as members of its rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,4]Dithiino[2,3-d]thiepine typically involves the formation of the dithiine ring system. One common method is the condensation reaction, where sulfur is used as a key reagent. For example, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10), can be employed to synthesize thiophene derivatives . Another method involves the oxidative thiation of 1,4-dithiane-2,5-diol under harsher thermal conditions and excess sulfur-transferring reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of large-scale reactors and optimized reaction conditions, can be applied to produce this compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
[1,4]Dithiino[2,3-d]thiepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur atoms in the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1,4]Dithiino[2,3-d]thiepine is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine
The biological evaluation of this compound derivatives has shown potential antimicrobial activity. These compounds have been tested against various bacterial and fungal strains, demonstrating moderate to significant protection . Additionally, sulfur-containing heterocycles are known for their antiviral properties, making this compound a candidate for further research in antiviral drug development .
Industry
In the industrial sector, this compound and its derivatives are explored for their potential use in organic electronics, such as in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Mécanisme D'action
The mechanism of action of [1,4]Dithiino[2,3-d]thiepine involves its interaction with molecular targets and pathways. The presence of sulfur atoms in the ring structure allows for unique interactions with biological molecules. For example, the conjugated thioether bonds in the compound can improve its conductivity and inhibit dissolution, making it suitable for applications in electrochemical devices . Additionally, the compound’s ability to form stable complexes with metal ions can be leveraged in various catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A five-membered sulfur-containing heterocycle with similar electronic properties.
Thiazole: Another sulfur-containing heterocycle with a nitrogen atom in the ring.
Dithieno[3,2-b2′,3′-d]thiophene (DTT):
Uniqueness
[1,4]Dithiino[2,3-d]thiepine is unique due to its specific ring structure, which includes two sulfur atoms. This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
265-31-6 |
|---|---|
Formule moléculaire |
C8H6S3 |
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
[1,4]dithiino[2,3-d]thiepine |
InChI |
InChI=1S/C8H6S3/c1-3-9-4-2-8-7(1)10-5-6-11-8/h1-6H |
Clé InChI |
OXNLZGRMCMULOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=CC2=C1SC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Oxabicyclo[3.2.1]octane](/img/structure/B14752976.png)
![4-[(3-Oxo-3-phenylmethoxypropyl)amino]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B14752979.png)

![(S)-6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole strontium salt](/img/structure/B14752990.png)





![[1,3]Thiazolo[4,5-G]quinoline](/img/structure/B14753027.png)

![7,12a,14a-Trimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B14753029.png)
